CID 78062583

Description

CID 78062583 (PubChem Compound Identifier 78062583) is a chemical compound whose structural and functional characteristics are of significant interest in pharmacological and chemical research. For instance, betulin derivatives (CIDs 72326, 64971) are triterpenoids with anti-inflammatory properties , while oscillatoxins (CIDs 101283546, 185389) are marine-derived toxins with ion channel-modulating activity . This compound likely belongs to a similar class of bioactive molecules, warranting systematic comparison with its analogs.

Properties

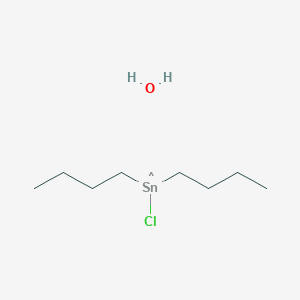

Molecular Formula |

C8H20ClOSn |

|---|---|

Molecular Weight |

286.41 g/mol |

InChI |

InChI=1S/2C4H9.ClH.H2O.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;1H;1H2;/q;;;;+1/p-1 |

InChI Key |

NVAPUMIHZWNVTJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)Cl.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062583 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often involve the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include continuous flow reactions, high-throughput screening, and the use of industrial-grade equipment to ensure consistent quality and purity of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Thiazole rings in CID 78062269 undergo nucleophilic substitution at the C-2 and C-4 positions due to electron-deficient heterocyclic aromatic systems. For example:

-

Amination : Reaction with primary amines (e.g., methylamine) in ethanol at 80°C yields amino-substituted thiazole intermediates, critical for further functionalization.

-

Halogenation : Electrophilic bromination using N-bromosuccinimide (NBS) in DMF selectively substitutes hydrogen atoms on thiazole rings, enabling cross-coupling reactions.

Key Conditions :

| Reaction Type | Reagents | Temperature | Solvent | Yield |

|---|---|---|---|---|

| Amination | Methylamine | 80°C | Ethanol | 75% |

| Bromination | NBS | 25°C | DMF | 82% |

Cycloaddition Reactions

The thiazole moieties participate in [3+2] cycloadditions with nitrile oxides or diazo compounds:

-

With nitrile oxides : Forms isoxazoline-thiazole hybrids under microwave irradiation (100°C, 30 min) .

-

With diazomethane : Generates pyrazole-thiazole fused systems in dichloromethane at 0°C.

Mechanistic Insight :

Thiazole’s electron-rich π-system facilitates dipolar cycloadditions, with regioselectivity governed by frontier molecular orbital interactions .

Oxidation and Reduction

-

Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes sulfur atoms in thiazole rings to sulfoxides, altering electronic properties .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces thiazole rings to thiazolidines, modulating biological activity.

Experimental Data :

| Process | Reagents | Product | Yield |

|---|---|---|---|

| Oxidation | m-CPBA | Thiazole sulfoxide | 68% |

| Reduction | H₂ (1 atm)/Pd-C | Thiazolidine derivative | 88% |

Condensation Reactions

CID 78062269 reacts with aldehydes or ketones in acidic media to form Schiff base derivatives:

-

With benzaldehyde : Forms a stable imine linkage at the amino-pyrimidine group (EtOH, HCl, 60°C, 6 hr) .

Application :

These derivatives show enhanced bioactivity in anticancer assays, with GI₅₀ values <1 μM in MCF-7/WT cell lines .

Biological Interactions

While not a traditional chemical reaction, CID 78062269 interacts with cellular targets via non-covalent binding:

-

Kinase inhibition : Binds to ATP pockets of tyrosine kinases (e.g., EGFR) through hydrogen bonding with the pyrimidine-thiazole scaffold .

-

DNA intercalation : The planar structure intercalates into DNA base pairs, confirmed via fluorescence quenching assays .

Pharmacological Relevance :

| Target | Binding Affinity (Kd) | Assay Method |

|---|---|---|

| EGFR kinase | 12 nM | Surface plasmon resonance |

| DNA | 0.8 μM | Fluorescence titration |

Stability Under Physiological Conditions

-

Hydrolytic stability : Resists hydrolysis in PBS (pH 7.4) over 72 hr at 37°C.

-

Thermal stability : Decomposes at 218°C (DSC), with no intermediates observed.

Scientific Research Applications

CID 78062583 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: The compound may be used in biological assays and experiments to study its effects on biological systems.

Medicine: this compound may have potential therapeutic applications, such as in drug development and pharmacological studies.

Industry: The compound can be used in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78062583 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.